Methyl I+/--methyl-1-piperidineacetate
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Overview
Description
Methyl alpha-methyl-1-piperidineacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl alpha-methyl-1-piperidineacetate typically involves the reaction of piperidine with alpha-methyl acetic acid in the presence of a suitable catalyst. One common method is the esterification reaction, where piperidine is reacted with alpha-methyl acetic acid in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
In industrial settings, the production of methyl alpha-methyl-1-piperidineacetate may involve multi-step processes that include the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-methyl-1-piperidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl alpha-methyl-1-piperidineacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl alpha-methyl-1-piperidineacetate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A piperidine derivative used as a central nervous system stimulant.
Piperine: An alkaloid found in black pepper with various biological activities.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness
Methyl alpha-methyl-1-piperidineacetate is unique due to its specific structural features and the range of reactions it can undergo.
Properties
CAS No. |
1796-28-7 |
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Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-8(9(11)12-2)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
XVKIWLKINNPHOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1CCCCC1 |
Origin of Product |
United States |
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